Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
Description
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a piperidine derivative characterized by a 2-nitrobenzenesulfonyl group at the 1-position of the piperidine ring and a methylamine substituent linked via a methylene bridge at the 4-position. This compound combines a sulfonamide moiety with a nitroaromatic group, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-14-10-11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
SEFNXBZAKABVSC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme 1: Chlorosulfonation of 2-Nitrobenzenes
2-Nitrobenzen + Chlorosulfonic acid → 2-Nitrobenzenesulfonyl chloride + HCl
- Reflux at 80–100°C
- Use of inert atmosphere (nitrogen)
- Excess chlorosulfonic acid to drive the reaction
- Purification via distillation or recrystallization
- Handling of corrosive reagents necessitates appropriate safety measures
Formation of the N-(2-Nitrobenzenesulfonyl)piperidine Intermediate
The next step involves nucleophilic sulfonylation of piperidine derivatives:
Reaction Scheme 2: Sulfonylation of Piperidine
Piperidine derivative + 2-Nitrobenzenesulfonyl chloride → N-(2-Nitrobenzenesulfonyl)piperidine
- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile
- Base: Tertiary amines such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl
- Temperature: 0°C to room temperature
- The use of dry, inert conditions prevents hydrolysis
- Excess base ensures complete sulfonylation
Table 1: Typical Reaction Parameters for Sulfonylation
| Parameter | Range | Remarks |
|---|---|---|
| Solvent | DCM, acetonitrile | Anhydrous, inert atmosphere |
| Base | Triethylamine, DIPEA | 1.2–2 equivalents |
| Temperature | 0°C to RT | Controlled addition to prevent side reactions |
| Reaction Time | 2–16 hours | Monitored via TLC |
Alkylation with Formaldehyde Derivatives
The key step to introduce the methylamine moiety involves alkylation of the sulfonylated piperidine:
Reaction Scheme 3: Methylation via Formaldehyde or Methylating Agents
N-(2-Nitrobenzenesulfonyl)piperidine + Formaldehyde + Reducing agent → N-(2-Nitrobenzenesulfonyl)-methylpiperidine
Alternatively, direct methylation can be achieved using methyl iodide (MeI) or methyl triflate under controlled conditions:
- Reagents: Methyl iodide or methyl triflate
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Conditions: Reflux, inert atmosphere
Table 2: Alkylation Conditions
| Reagent | Typical Equivalents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Methyl iodide | 1.1–2 | Acetone, DMF | Reflux | Rapid reaction, control to prevent over-alkylation |
| Base | 1.2–2 | K2CO3, NaH | RT to reflux | Ensures deprotonation of amine |
Final Reduction and Purification
The nitro group can be reduced to an amine if necessary, although in the target molecule, the nitro group remains intact. The final product is purified via chromatography or recrystallization:
- Purification Techniques: Column chromatography, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Yield Optimization: Using excess reagents, controlled temperature, and inert atmospheres
Alternative Synthetic Routes and Innovations
Recent advances include:
- One-pot synthesis approaches: Combining sulfonylation and alkylation steps to reduce purification steps.
- Use of microwave-assisted synthesis: Accelerates reaction times and improves yields.
- Flow chemistry: Enables scalable production with enhanced safety and reproducibility.
Summary of Key Data and Findings
Scientific Research Applications
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitrobenzenesulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural Analogues and Substituent Effects
(a) N-Methyl-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methylamine (CAS 937796-17-3)
- Structure : Replaces the 2-nitrobenzenesulfonyl group with a pyridin-3-ylmethyl substituent.
- Properties: Lower molecular weight (219.33 g/mol vs. ~325–350 g/mol estimated for the target compound) due to the absence of sulfonyl and nitro groups.
(b) 1-Methylpiperidine-4-methylamine (7149-42-0)
- Structure : Simplest analog, lacking both sulfonyl and aromatic substituents.
- Properties : Higher basicity (free amine) and increased solubility in polar solvents compared to the sulfonamide-containing target compound. Frequently used as a building block in synthesis .
(c) GlyT1 Inhibitors (e.g., N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide)
- Structure : Features a propylsulfonyl group instead of nitrobenzenesulfonyl.
- Properties: The sulfonyl group enhances metabolic stability and binding affinity to glycine transporters.
Electronic and Steric Modifications
- Nitro Group Impact: The 2-nitrobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which could stabilize negative charges in transition states during enzymatic reactions. This contrasts with non-nitrated sulfonamides (e.g., propylsulfonyl derivatives), which lack such polarization .
- Aromatic vs.
Comparative Data Table
Biological Activity
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a compound of growing interest in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
This compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O4S |
| Molecular Weight | 327.40 g/mol |
| IUPAC Name | N-methyl-1-[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanamine |
| InChI Key | ZCLRUTQCFDXDRC-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The nitrobenzenesulfonyl group is crucial for its interaction with various biological targets, particularly in enzyme inhibition studies. The mechanism typically involves the compound acting as an electrophile, leading to the modification of nucleophilic residues in enzymes.
Antitumor Activity
Recent studies have demonstrated that similar nitro-containing compounds can inhibit tumor cell proliferation and induce apoptosis. For instance, a related compound, PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), has shown promising results in inhibiting tumor cell migration and proliferation through the induction of ferroptosis—a regulated form of necrotic cell death characterized by the accumulation of lipid peroxides.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Study 1: Tumor Cell Proliferation
In a study investigating the effects of PMSA on tumor cells, it was found that treatment significantly reduced cell viability and induced apoptosis through the activation of the KEAP1-NRF2-GPX4 axis. This suggests that this compound could similarly influence these pathways.
Study 2: Enzyme Interaction
Another study focused on nitro compounds revealed that they could inhibit various enzymes by covalently modifying active sites. This is particularly relevant for compounds with electrophilic functionalities like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
